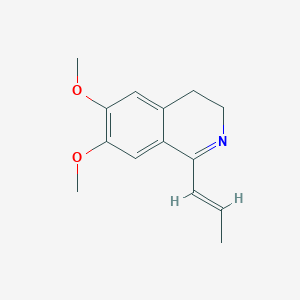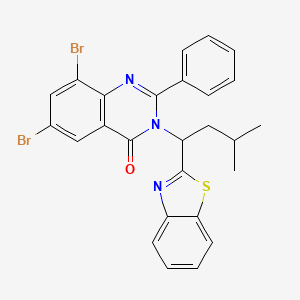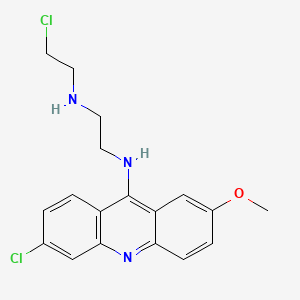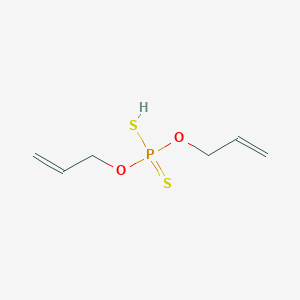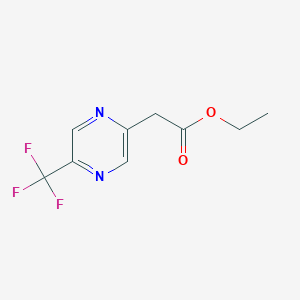![molecular formula C13H8BrClN4OS B13759820 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring substituted with a chlorine atom and a pyridine ring substituted with a bromine atom, connected through a urea linkage.
Méthodes De Préparation
The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzo[d]thiazole and 5-bromopyridine.
Reaction Conditions: The reaction involves the formation of a urea linkage between the two starting materials. This is achieved by reacting 4-chlorobenzo[d]thiazole with an isocyanate derivative of 5-bromopyridine under controlled conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The products of these reactions vary depending on the reagents and conditions used, but they generally involve modifications to the benzo[d]thiazole and pyridine rings.
Applications De Recherche Scientifique
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but they may involve inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-chloropyridin-2-yl)urea and 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea share structural similarities.
Uniqueness: The presence of both chlorine and bromine atoms in this compound imparts unique chemical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H8BrClN4OS |
|---|---|
Poids moléculaire |
383.65 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C13H8BrClN4OS/c14-7-4-5-10(16-6-7)17-12(20)19-13-18-11-8(15)2-1-3-9(11)21-13/h1-6H,(H2,16,17,18,19,20) |
Clé InChI |
QDEYQDFFXFJFDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=NC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


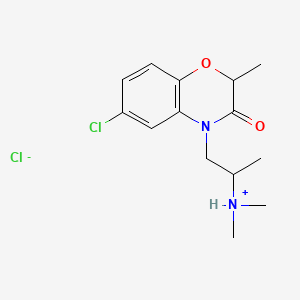
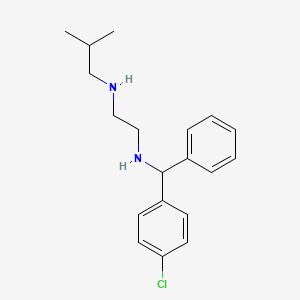
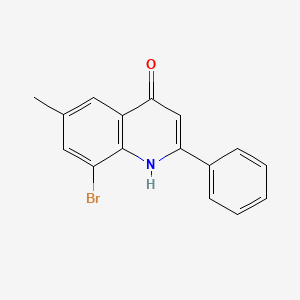
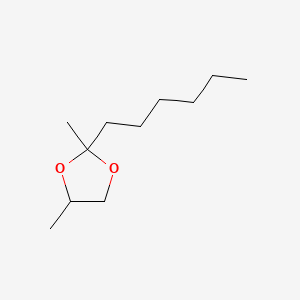
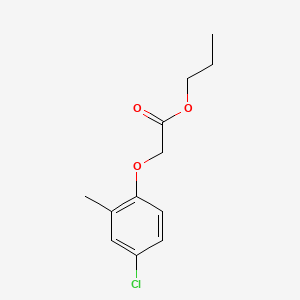


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
